N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-17(18-6-4-3-5-7-18)26-23(30)22(29)25-16-21(19-8-10-20(24)11-9-19)28-14-12-27(2)13-15-28/h3-11,17,21H,12-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXZAANTXFBFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known by its CAS number 903256-11-1, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H23FN4O2, with a molecular weight of approximately 322.38 g/mol. The compound features an oxalamide structure, which is notable for its involvement in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H23FN4O2 |
| Molecular Weight | 322.38 g/mol |
| CAS Number | 903256-11-1 |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds with oxalamide structures often exhibit diverse biological activities, including anti-cancer properties. The presence of the piperazine moiety in this compound suggests enhanced bioactivity and selectivity towards specific biological targets. For instance, the compound has been studied for its potential role as an inhibitor of ribosomal S6 kinase (RSK), which is implicated in various cellular processes such as growth and survival.
Case Studies
- Inhibition of RSK : A study demonstrated that oxalamide derivatives could inhibit RSK activity, leading to reduced cell proliferation in various cancer cell lines. This mechanism is particularly relevant for developing therapeutic agents targeting cancers with aberrant RSK signaling pathways.
- Metabolic Activation : Research on related compounds indicates that metabolic activation plays a crucial role in their antiproliferative effects. For instance, fluorinated benzothiazoles were metabolized into reactive species that bind to macromolecules within sensitive cancer cells, leading to cell death .
Future Research Directions
Given the promising biological activities associated with oxalamide derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Potential areas for future investigation include:
- In vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance bioactivity and selectivity.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Structural Analogues in Flavoring Agents
- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide): Application: Umami flavor enhancer (FEMA 4233, CAS 745047-53-4) . Key Differences: Replaces the fluorophenyl and piperazine groups with dimethoxybenzyl and pyridinyl-ethyl substituents. Safety: NOEL of 100 mg/kg/day in rodents, approved globally as a flavoring agent .
Antimicrobial Oxalamides (GMC Series)
Therapeutic Candidates
- BNM-III-170 (N1-(4-Chloro-3-Fluorophenyl)-N2-((1R,2R)-2-(Guanidinomethyl)-5-((Methylamino)methyl)-2,3-Dihydro-1H-Inden-1-yl)oxalamide): Application: HIV vaccine adjuvant . Key Feature: Complex bicyclic structure with guanidine and indene groups, enabling interactions with viral proteins.
Enzyme Inhibitors
- Compound 23 (N1-(3-Chloro-5-Fluorophenyl)-N2-(4-Methoxyphenethyl)oxalamide) :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Metabolic Pathway |
|---|---|---|---|---|
| Target Compound | 442.5 | 4-Fluorophenyl, Piperazine | ~2.8 | Hydrolysis, CYP450 oxidation |
| S336 | 399.4 | 2,4-Dimethoxybenzyl, Pyridinyl | ~1.5 | Glucuronidation, demethylation |
| GMC-4 | 329.3 | 4-Fluorophenyl, Isoindoline-dione | ~2.2 | Ring-opening, dehalogenation |
| BNM-III-170 | 523.9 | Chloro-fluorophenyl, Indene | ~3.1 | Oxidative deamination |
*Estimated using fragment-based methods.
Q & A
Basic: What are the recommended synthetic methodologies for preparing N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide?
Answer:
The compound can be synthesized via a two-step coupling strategy common to oxalamide derivatives.
Amide bond formation : React oxalyl chloride with the primary amine (e.g., 1-phenylethylamine) under anhydrous conditions (e.g., dichloromethane, 0°C) to generate the intermediate oxalyl chloride monoamide.
Secondary coupling : Introduce the secondary amine component (here, 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine) using a base like triethylamine or DMAP to facilitate nucleophilic attack.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for isolation. Yields typically range from 23–83% for structurally analogous oxalamides, depending on steric and electronic factors .
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of key groups:
- Aromatic protons (4-fluorophenyl: δ ~7.1–7.3 ppm; phenylethyl: δ ~7.2–7.4 ppm).
- Piperazine methyl group (δ ~2.3–2.5 ppm, singlet).
- Oxalamide carbonyls (δ ~160–165 ppm in C).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected for CHFNO: ~427.2 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (e.g., acetonitrile/water gradients).
Reference spectra from similar oxalamides (e.g., ) should guide assignments .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
Methodology :
Analog Synthesis : Systematically modify substituents:
- Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups (e.g., CN, CF) to probe electronic effects.
- Vary the piperazine methyl group (e.g., ethyl, isopropyl) to assess steric tolerance.
Biological Assays : Test analogs against target enzymes (e.g., soluble epoxide hydrolase [sEH], as in ) using fluorometric or LC-MS-based activity assays.
Data Analysis : Corrogate substituent properties (logP, polar surface area) with IC values using multivariate regression.
Crystallography : Co-crystallize active analogs with target proteins (e.g., sEH) to identify binding interactions .
Advanced: How should researchers address contradictory data in reported biological activities of oxalamide derivatives?
Answer:
Resolution Strategies :
Standardized Assays : Replicate studies using identical conditions (e.g., enzyme concentration, buffer pH, incubation time). For example, inconsistencies in sEH inhibition ( ) may arise from varying assay temperatures (25°C vs. 37°C).
Orthogonal Validation : Confirm activity via complementary methods (e.g., fluorescence-based vs. LC-MS quantification of substrate turnover).
Control for Off-Target Effects : Use knockout cell lines or selective inhibitors to rule out interference from related enzymes.
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
Advanced: What computational approaches predict the compound’s interaction with potential biological targets?
Answer:
Methodology :
Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to dock the compound into known protein structures (e.g., sEH PDB: 4D04). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp335 in sEH).
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify key interactions (e.g., piperazine-methyl hydrophobic packing).
Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) for analogs.
Pharmacophore Modeling : Generate 3D pharmacophores based on active conformations to guide analog design .
Advanced: How can researchers evaluate metabolic stability and pharmacokinetic (PK) properties of this compound?
Answer:
Experimental Design :
In Vitro Metabolism :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
PK Studies :
- Administer intravenously/orally to rodents; collect plasma at timed intervals.
- Calculate AUC, C, and bioavailability using non-compartmental analysis (Phoenix WinNonlin).
Toxicology : Assess hepatotoxicity via ALT/AST levels in serum and histopathology .
Basic: What are the key considerations for selecting a solvent system in the compound’s synthesis?
Answer:
- Reactivity : Use anhydrous solvents (e.g., DCM, THF) for moisture-sensitive steps (e.g., oxalyl chloride coupling).
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance dissolution of intermediates but complicate purification.
- Workup : For acid-sensitive groups (e.g., piperazine), avoid HCl in aqueous workups; use milder acids (acetic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
